2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a diphenylamino group and a carboxylic acid group
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid may also interact with various cellular targets, contributing to its biological activity.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is known that therapeutic peptides, which are similar in size and complexity, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . . These properties may also apply to this compound, affecting its bioavailability.
Result of Action
Based on the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds . Therefore, these factors may also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with diphenylamine and carbon disulfide, followed by oxidation and cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and exhibit similar chemical reactivity.
Diphenylamine Derivatives: Compounds such as N-phenyl-1,2-benzenediamine have similar diphenylamine moieties and are used in similar applications.
Uniqueness
2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid is unique due to the combination of the thiazole ring and diphenylamino group, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile building block in organic synthesis and its utility in various scientific research applications .
Properties
IUPAC Name |
2-(N-phenylanilino)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-15(20)14-11-21-16(17-14)18(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRMRZYXTGHJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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